

Anacetrapib drug profile and pharmacology

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Compound Focus: Anacetrapib

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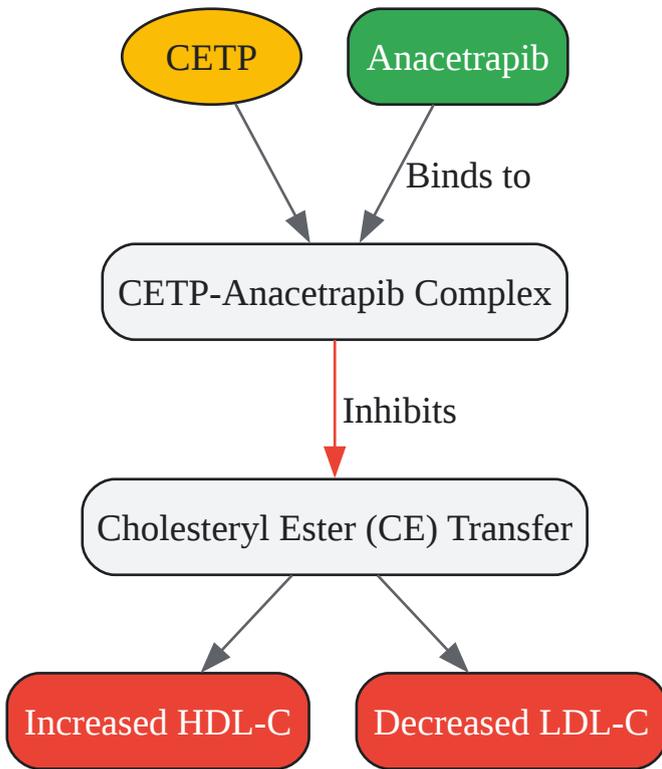
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Drug Profile and Mechanism of Action

Anacetrapib is an orally active, potent, and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP), investigated for the treatment of dyslipidemia to reduce cardiovascular risk [1] [2] [3].

- **Molecular Target:** Cholesteryl Ester Transfer Protein (CETP) [3].
- **Mechanism:** CETP facilitates the exchange of cholesteryl esters (CE) from HDL particles for triglycerides (TG) from apoB-containing lipoproteins (e.g., LDL, VLDL). **Anacetrapib** inhibits this transfer, leading to a profound increase in HDL-C and a decrease in LDL-C [1] [4] [5].
- **Molecular Inhibition:** Atomistic simulations indicate that **anacetrapib** binds inside CETP's hydrophobic tunnel, primarily near the N-terminal opening, physically hindering the diffusion of cholesteryl esters out of the protein [4].

The diagram below illustrates the molecular-level inhibitory mechanism of **anacetrapib**.



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Pharmacokinetic and Pharmacodynamic Properties

Key pharmacokinetic (PK) and pharmacodynamic (PD) characteristics from early-phase clinical studies are summarized below.

Property	Findings
Absorption	Rapidly absorbed; (T_{\max}) ~4 hours post-dose. Exposure significantly increased by food (2-3 fold with low-fat meal; 6-8 fold with high-fat meal) [2].
Half-life	Apparent terminal half-life ranges from ~9-62 h (fasted) to ~42-83 h (fed state) [2]. The REVEAL trial noted a very long effective half-life due to adipose tissue distribution [1].
Dosing	The 100 mg dose was selected for Phase III trials using model-based development to bridge different formulations and account for food effects [6].

Property	Findings
CETP Inhibition	Single doses produced peak CETP inhibition of ~90% at (T_{\max}) and ~58% at 24 h post-dose. An Emax model best described the concentration-effect relationship ((EC_{50}) ~22 nM) [2].
Key Covariates	Age, gender, and obese status did not meaningfully influence PK/PD. Co-administration with atorvastatin showed pharmacological independence [6] [2].

Lipid Efficacy and Clinical Outcomes

Anacetrapib's effects on lipid parameters and hard clinical outcomes were established in several key trials.

Parameter	DEFINE Trial (High-Risk Patients) [1]	REALIZE Trial (HeFH Patients) [1]	REVEAL Trial (ASCVD Patients) [1] [5]
LDL Cholesterol	-39.8%	-39.7%	-41% (direct measurement)
HDL Cholesterol	+138.1%	+102.1%	+104%
Apo B	-21%	-24.8%	-18%
Lipoprotein(a)	-36.4%	-27.9%	-25%
Triglycerides	-6.8%	-5.5%	-7%

- **Clinical Outcomes (REVEAL Trial):** In over 30,000 patients with atherosclerotic vascular disease on intensive statin therapy, adding **anacetrapib** (100 mg) for a median of 4.1 years significantly reduced the incidence of major coronary events (coronary death, myocardial infarction, coronary revascularization) by 9% (rate ratio 0.91, 95% CI 0.85–0.97, $p=0.004$) [1] [5].
- **Safety (REVEAL Trial):** The drug was well-tolerated with no significant increase in serious adverse events, death, or cancer. Unlike torcetrapib, it was not associated with a meaningful increase in blood pressure [1] [5].

Proposed Mechanisms for Lipid Changes and Cardiovascular Benefit

The cardiovascular benefit is attributed primarily to the reduction of atherogenic lipoproteins rather than the elevation of HDL-C. The following diagram outlines the multi-faceted mechanisms for LDL-C lowering.



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- **Reduction of Lipoprotein(a): Anacetrapib** reduces Lp(a) levels by decreasing the production rate of its key protein component, Apo(a) [1].
- **Modest Triglyceride Lowering:** This effect is driven by an increased fractional catabolic rate of VLDL-TG, potentially due to compositional changes in VLDL particles (e.g., increased Apo E, reduced Apo C-III) that enhance lipolysis and hepatic clearance [1] [7].
- **HDL Composition and Function: Anacetrapib** increases the levels of large, cholesterol-rich HDL₂ particles and pre-β HDL particles, which may promote cholesterol efflux from macrophages [1] [5].

Key Experimental Methodologies

The following methodologies were critical in characterizing **anacetrapib**.

Methodology	Application & Description
Atomistic Molecular Dynamics Simulations	Used to elucidate the drug's inhibitory mechanism by simulating its interaction with CETP at an atomic level, identifying the primary binding site within CETP's hydrophobic tunnel [4].
Stable Isotope Lipoprotein Kinetic Studies	In vivo human studies using tracers (e.g., deuterated leucine) to determine the production and fractional catabolic rates of lipoproteins (e.g., VLDL-TG, ApoB) and understand how anacetrapib alters their metabolism [7].

Methodology	Application & Description
Population PK/PD Modeling	A model-based development strategy integrated data from Phase I and II trials to characterize exposure-response relationships, quantify effects of food and formulation, and support the 100 mg dose selection for Phase III [6].
In Vitro Transfer Assays	Used to determine the compound's potency (IC_{50}) for inhibiting the transfer of both cholesteryl esters (IC_{50} 16 nM) and triglycerides (IC_{50} 29 nM) between lipoproteins [2].

Conclusion and Research Implications

Anacetrapib represents the first CETP inhibitor to demonstrate a significant reduction in cardiovascular events in a large outcomes trial. Its development shows that effective CETP inhibition, free of the off-target toxicity seen with torcetrapib, can provide cardiovascular benefit, likely through a substantial reduction of atherogenic ApoB-containing lipoproteins including LDL and Lp(a) [1] [8] [5].

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